molecular formula C13H15NO B1293558 Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- CAS No. 84-83-3

Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-

Cat. No. B1293558
CAS RN: 84-83-3
M. Wt: 201.26 g/mol
InChI Key: GCECACVNILMTRD-UHFFFAOYSA-N
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Description

Acetaldehyde is a significant intermediate in the chemical industry, commonly found in mixtures with water. It is known to form oligomers with water, and these mixtures represent reactive multicomponent systems. Acetaldehyde is also an environmentally widespread genotoxic aldehyde, present in substances like tobacco smoke and vehicle exhaust, as well as in various food products. It is produced endogenously by the metabolic oxidation of ethanol and during threonine catabolism. The compound's interactions with DNA have been a subject of study due to its mutagenic and carcinogenic properties, forming DNA adducts that are critical in the mechanisms of its mutagenicity and carcinogenesis .

Synthesis Analysis

The synthesis of acetaldehyde derivatives, such as fatty aldehydes, can be achieved through the reduction of acid chlorides or by ozonolysis-reduction of alkenes. These processes yield saturated and unsaturated fatty aldehydes, which can be further used to synthesize cyclic acetals, offering new derivatives for the analysis of plasmalogens. The cyclic acetals are synthesized from aldehydes and plasmalogens in quantitative yield, indicating a robust synthetic pathway for acetaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of acetaldehyde and its derivatives has been elucidated through various studies. For instance, the crystal and molecular structure of a polymerization catalyst derived from acetaldehyde has been determined using X-ray diffraction. This catalyst is involved in the stereospecific (isotactic) polymerization of acetaldehyde, providing insights into the polymerization mechanism, which is suggested to be "co-ordinated cationic polymerization" .

Chemical Reactions Analysis

Acetaldehyde reacts with DNA to form various adducts, including interstrand cross-links. These adducts have been characterized and are believed to play a role in the mutagenic and carcinogenic properties of acetaldehyde. The formation of these adducts, such as N2-ethylidenedeoxyguanosine and 1,N2-propano-2'-deoxyguanosine, has been confirmed in human cells and characterized using techniques like HPLC/MS/MS. The study of these reactions is crucial for understanding the mechanisms associated with acetaldehyde exposure and cancer risk .

Physical and Chemical Properties Analysis

Acetaldehyde's physical and chemical properties have been studied through quantitative 1H- and 13C-NMR spectroscopy, which provides detailed information on the chemical equilibria in mixtures of acetaldehyde and water. The speciation data obtained from peak area fractions allow for the determination of chemical equilibrium constants of oligomer formation. These studies are essential for understanding the behavior of acetaldehyde in various conditions, including different temperatures and mole fractions .

Scientific Research Applications

  • Multicomponent Reactions in Organic Chemistry
    • Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
    • A wide variety of new 6-(1 H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles was accessed by combining 3-(cyanoacetyl)-indoles with an arylaldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions .
  • Dye and Fragrance Manufacturing

    • This compound can be used as an intermediate in the production of cationic dyes .
    • It is used in the synthesis of cationic yellow X-8GL, yellow 3GLH, and other dyes .
    • It can also be used as a raw material for fragrances .
    • The preparation method of 1,3,3-trimethyl-2-formylindoline is relatively complex, usually synthesized through multiple steps .
    • A common method is to carry out a nucleophilic substitution reaction on indoline, introducing a methyl and formyl group at the 2 and 1 positions of indoline .
  • Pharmaceutical Intermediates

    • This compound can also be used as a pharmaceutical intermediate .
  • Chemical Research

    • This compound can be used in chemical research as a reference compound .
    • It can be used to study its properties and reactions .
    • It can also be used to synthesize other compounds .
  • Material Science

    • Indoles, including this compound, can be used in material science .
    • They can be used in the synthesis of polymers and other materials .
    • They can also be used in the study of material properties .
  • Environmental Science

    • This compound can be used in environmental science .
    • It can be used to study its environmental impact .
    • It can also be used to study its degradation in the environment .

Safety And Hazards

This compound is generally used in laboratory or industrial production, so safety procedures should be followed during handling . It should be stored in a dry, well-ventilated area away from fire sources and oxidizing agents . If it comes into contact with skin or eyes, it should be immediately washed off with plenty of water, and medical help should be sought .

Future Directions

The compound is used as an intermediate in the synthesis of cationic dyes and pharmaceuticals . As such, future research and development may focus on improving the synthesis process or finding new applications for this compound.

properties

IUPAC Name

2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCECACVNILMTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052579
Record name 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-

CAS RN

84-83-3
Record name 2-(Formylmethylene)-1,3,3-trimethylindoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 5
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 6
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-

Citations

For This Compound
1
Citations
A Vallet, G Ovejero, A Rodríguez, J García - Chemical Engineering …, 2011 - nt.ntnu.no
Ni and Fe catalysts supported over hydrotalcites were prepared by incipient wetness impregnation and successfully employed in the catalytic wet air oxidation of a dye, Basic Yellow 11 (…
Number of citations: 1 www.nt.ntnu.no

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